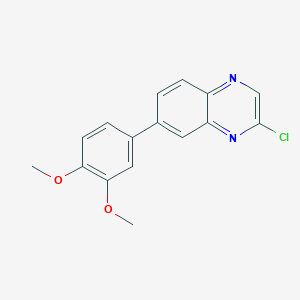
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline is a chemical compound known for its unique structure and potential applications in various fields This compound is part of the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline typically involves the reaction of 2-chlorobenzil with 3,4-dimethoxyaniline under specific conditions. One common method includes:
Starting Materials: 2-chlorobenzil and 3,4-dimethoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid.
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired quinoxaline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline has been explored for its applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine: Research indicates its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to potential therapeutic effects, particularly in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3,4-dimethoxybenzil: A precursor in the synthesis of 2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline.
7-((3,5-Dimethoxyphenyl)amino)quinoxaline: Another quinoxaline derivative with similar structural features.
3,4-Dimethoxyphenethylamine: A related compound with different functional groups but similar aromatic characteristics.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chloro and dimethoxyphenyl groups contribute to its distinct properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H13ClN2O2 |
|---|---|
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
2-chloro-7-(3,4-dimethoxyphenyl)quinoxaline |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-6-4-11(8-15(14)21-2)10-3-5-12-13(7-10)19-16(17)9-18-12/h3-9H,1-2H3 |
InChI-Schlüssel |
TVEWMWQJWDMYCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC(=CN=C3C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


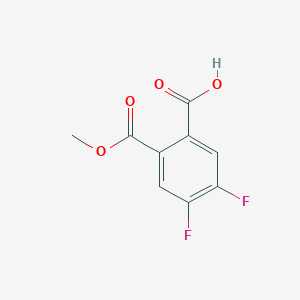
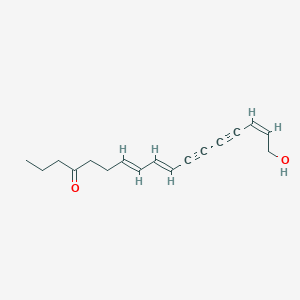
![5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12833871.png)
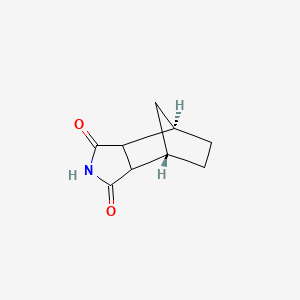
![2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole](/img/structure/B12833886.png)

![tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12833893.png)

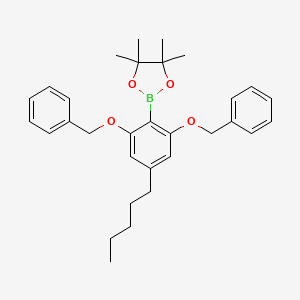
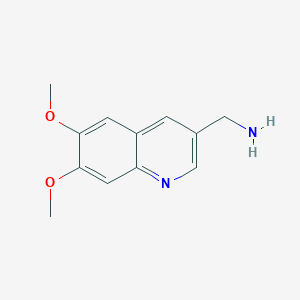
![Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B12833923.png)
![2-Ethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12833927.png)
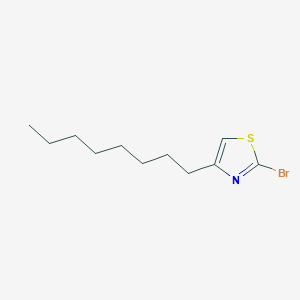
![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
